![molecular formula C5H9Cl2N3 B2866217 5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1909316-89-7](/img/structure/B2866217.png)
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
“5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride” is a chlorinated derivative of a 1,2,4-triazole compound. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chlorinated derivatives are often synthesized through halogenation reactions. For instance, chloroformates are used in the dealkylation of tertiary amines .Scientific Research Applications
Corrosion Inhibition
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride derivatives have been investigated for their potential as corrosion inhibitors. A related compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, showed significant inhibition efficiency on mild steel corrosion in acidic media, with efficiencies up to 99% in 1 M hydrochloric acid (HCl) and 80% in 0.5 M sulphuric acid (H2SO4), highlighting the potential of triazole derivatives in protecting metal surfaces from corrosion (Lagrenée et al., 2002).
Antifungal Properties
Novel triazole compounds, including derivatives similar to 5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride, have been synthesized and characterized, showing potential as antifungal agents. Their solubility in biologically relevant solvents and favorable pharmacokinetic properties suggest a promising application in antifungal therapies (Volkova et al., 2020).
Adsorption Mechanisms
Studies on the adsorption of triazole derivatives on mild steel surfaces in hydrochloric acid solution have demonstrated that these compounds are effective in preventing corrosion and dissolution. The adsorption process follows Langmuir's adsorption isotherm, providing insights into the interaction between triazole molecules and metal surfaces, crucial for designing more efficient corrosion inhibitors (Bentiss et al., 2007).
Fluorescent Behavior
The fluorescent properties of triazole derivatives have been explored, with one study reporting the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers showing dual emission in chloroform solvent. This suggests potential applications in the development of fluorescent markers and probes for biological and chemical research (Kamalraj et al., 2008).
Complex Organic Synthesis
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride and its derivatives serve as key intermediates in the synthesis of complex organic molecules. Their reactivity and ability to undergo various chemical transformations enable the preparation of a wide range of compounds with potential pharmaceutical and material science applications (Antonov et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,1-2H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUUPVWZQKYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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